molecular formula C30H30N2O4 B11127109 1-[4-(Hexyloxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Hexyloxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11127109
M. Wt: 482.6 g/mol
InChI Key: KMBIXYYYWDZLEP-UHFFFAOYSA-N
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Description

1-[4-(Hexyloxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chromeno-pyrrole core with phenyl and pyridinyl substituents, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Hexyloxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno-pyrrole core, followed by the introduction of the phenyl and pyridinyl substituents through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques. Advanced technologies, such as continuous flow reactors, may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Hexyloxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.

Scientific Research Applications

1-[4-(Hexyloxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studies have explored its potential as a bioactive molecule with various biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Hexyloxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents and the chromeno-pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H30N2O4

Molecular Weight

482.6 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O4/c1-4-5-6-7-17-35-22-14-12-21(13-15-22)27-26-28(33)23-18-19(2)11-16-24(23)36-29(26)30(34)32(27)25-10-8-9-20(3)31-25/h8-16,18,27H,4-7,17H2,1-3H3

InChI Key

KMBIXYYYWDZLEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

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